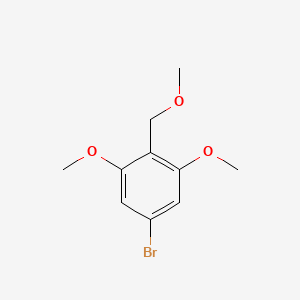
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 1,3-dimethoxybenzene, featuring additional methoxy and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of methoxymethyl groups. One common method includes:
Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-1,3-dimethoxybenzene.
Methoxymethylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-azido-1,3-dimethoxy-2-(methoxymethyl)benzene.
Oxidation: Products include 5-bromo-1,3-dimethoxy-2-(formyl)methylbenzene.
Reduction: The major product is 1,3-dimethoxy-2-(methoxymethyl)benzene.
Applications De Recherche Scientifique
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Features different substitution patterns, affecting its reactivity and applications.
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks additional methoxy groups, influencing its chemical properties .
Uniqueness
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is unique due to its combination of bromine, methoxy, and methoxymethyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H13BrO3 |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethoxy-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5H,6H2,1-3H3 |
Clé InChI |
IFSXVNSCIZAIRT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(C=C1OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)
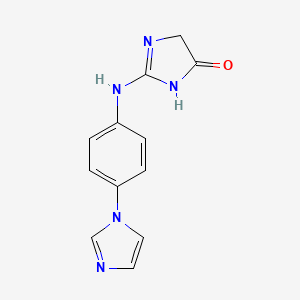

![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
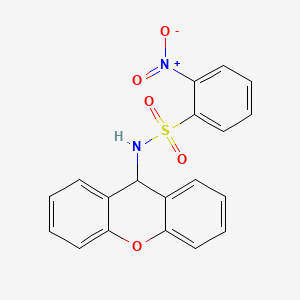
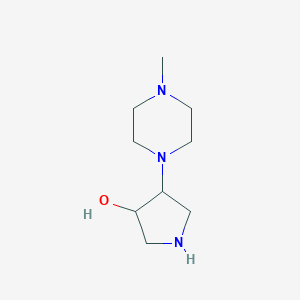
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
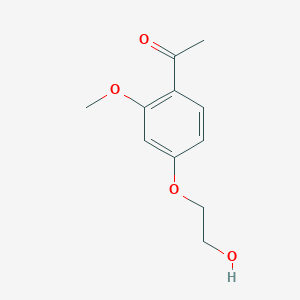
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
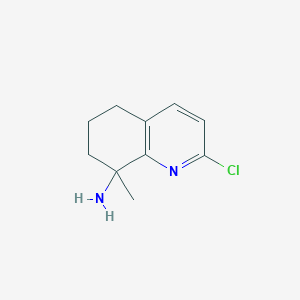

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
